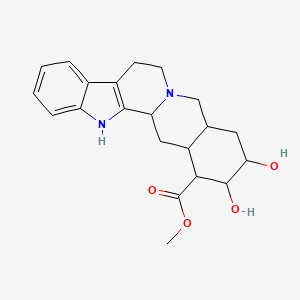![molecular formula C16H22O3 B12100438 Dispiro[5.1.5.3]hexadecane-3,7,11-trione CAS No. 5446-63-9](/img/structure/B12100438.png)
Dispiro[5.1.5.3]hexadecane-3,7,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[5153]hexadecane-3,7,11-trione is a complex organic compound characterized by its unique dispiro structure, which includes two spiro-connected cyclohexane rings and three ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[5153]hexadecane-3,7,11-trione typically involves multi-step organic reactions One common method starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework
Industrial Production Methods: Industrial production of Dispiro[5.1.5.3]hexadecane-3,7,11-trione may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, reduction of the ketone groups yields alcohol derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Dispiro[5.1.5.3]hexadecane-3,7,11-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Dispiro[5.1.5.3]hexadecane-3,7,11-trione exerts its effects is largely dependent on its interaction with molecular targets. The ketone groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with two ketone groups.
Dispiro[4.1.4.1]decane-3,8-dione: Similar spiro structure but with different ring sizes and positions of ketone groups.
Uniqueness: Dispiro[5.1.5.3]hexadecane-3,7,11-trione stands out due to its three ketone groups and the specific arrangement of its spirocyclic rings, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5446-63-9 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
dispiro[5.1.58.36]hexadecane-3,7,11-trione |
InChI |
InChI=1S/C16H22O3/c17-12-2-8-15(9-3-12)6-1-7-16(14(15)19)10-4-13(18)5-11-16/h1-11H2 |
InChI-Schlüssel |
HNKNYJKUAWIQTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(=O)CC2)C(=O)C3(C1)CCC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
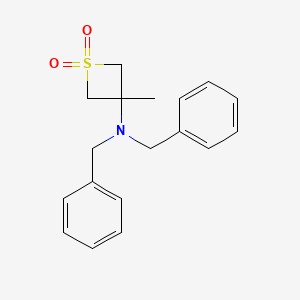
![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

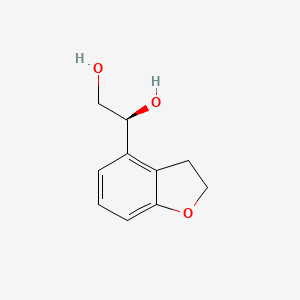
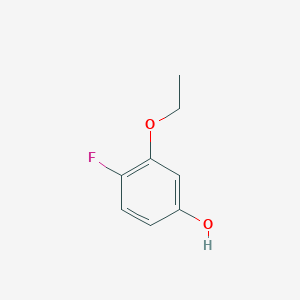


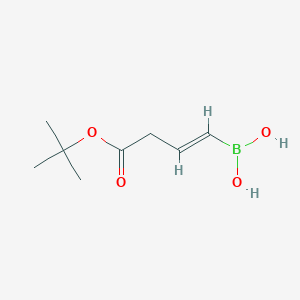
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
